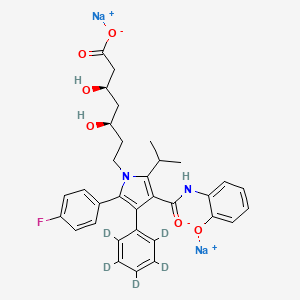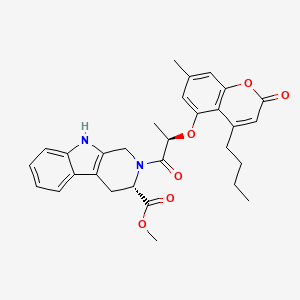
Antimalarial agent 16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimalarial agent 16 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health challenge, particularly in tropical and subtropical regions. This compound has shown promise in targeting the erythrocytic stage of the parasite’s life cycle, which is responsible for the symptomatic phase of the disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 16 involves multiple steps, including the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. For instance, the synthesis of quinoline derivatives, which are common in antimalarial compounds, often involves the Biginelli reaction, where aldehydes, β-ketoesters, and urea are condensed under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: Antimalarial agent 16 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions to introduce functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents such as thionyl chloride or alkyl halides.
Major Products: The major products formed from these reactions include various quinoline derivatives, which are crucial for the compound’s antimalarial activity .
科学的研究の応用
Antimalarial agent 16 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Plasmodium parasites and its potential to overcome drug resistance.
Medicine: Explored as a therapeutic agent in clinical trials for the treatment of malaria.
Industry: Utilized in the development of new antimalarial drugs and formulations
作用機序
The mechanism of action of antimalarial agent 16 involves the inhibition of heme detoxification in Plasmodium parasites. The compound binds to heme, preventing its conversion to non-toxic hemozoin, leading to the accumulation of toxic heme and subsequent parasite death. This mechanism is similar to that of other quinoline-based antimalarials .
類似化合物との比較
Chloroquine: A widely used antimalarial with a similar mechanism of action but facing resistance issues.
Mefloquine: Another quinoline derivative with a longer half-life and different side effect profile.
Artemisinin: A sesquiterpene lactone with a rapid action but different molecular targets
Uniqueness: Antimalarial agent 16 stands out due to its improved efficacy against drug-resistant strains of Plasmodium falciparum and its potential for combination therapy with other antimalarials to enhance treatment outcomes .
特性
分子式 |
C30H32N2O6 |
|---|---|
分子量 |
516.6 g/mol |
IUPAC名 |
methyl (3S)-2-[(2R)-2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxypropanoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C30H32N2O6/c1-5-6-9-19-14-27(33)38-26-13-17(2)12-25(28(19)26)37-18(3)29(34)32-16-23-21(15-24(32)30(35)36-4)20-10-7-8-11-22(20)31-23/h7-8,10-14,18,24,31H,5-6,9,15-16H2,1-4H3/t18-,24+/m1/s1 |
InChIキー |
BATLVNNXAABWSL-KOSHJBKYSA-N |
異性体SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)O[C@H](C)C(=O)N3CC4=C(C[C@H]3C(=O)OC)C5=CC=CC=C5N4 |
正規SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)N3CC4=C(CC3C(=O)OC)C5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


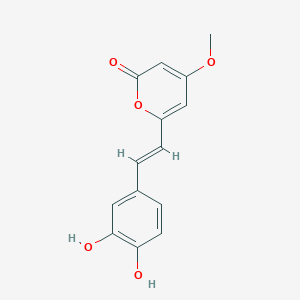
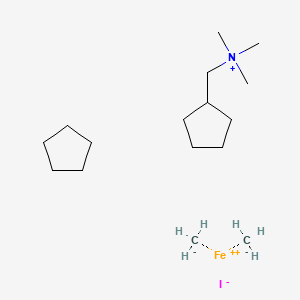
![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)
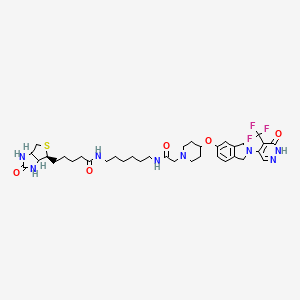


![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

